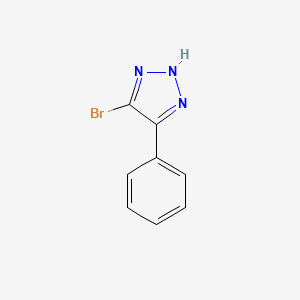

4-Bromo-5-phenyl-1H-1,2,3-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-phenyl-2H-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-8-7(10-12-11-8)6-4-2-1-3-5-6/h1-5H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHODODBNOMARQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNN=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679893 | |

| Record name | 4-Bromo-5-phenyl-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21505-14-6 | |

| Record name | 4-Bromo-5-phenyl-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-5-phenyl-1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reactivity of 4 Bromo 5 Phenyl 1h 1,2,3 Triazole Derivatives

Nucleophilic Substitution Reactions Involving Bromine Substituents

The bromine atom at the C4 position of the 1,2,3-triazole ring is susceptible to nucleophilic substitution, although this is less common than cross-coupling reactions. In some cases, direct displacement of the bromide by a strong nucleophile can occur. For instance, in related 5-bromo-1,2,3-triazine (B172147) systems, nucleophilic aromatic substitution (SNA) with phenols has been demonstrated to proceed, yielding aryloxy-triazines. acs.org This suggests that under appropriate conditions, similar reactions could be envisioned for 4-bromo-5-phenyl-1H-1,2,3-triazole derivatives.

Furthermore, bromine-lithium exchange reactions on dibrominated 1,2,3-triazoles highlight the reactivity of the C-Br bond. rsc.org Treatment of 4,5-dibromo-1H-1,2,3-triazoles with butyllithium (B86547) results in selective lithium-bromine exchange at the 5-position. rsc.org The resulting lithiated intermediate can then be quenched with various electrophiles to introduce a range of substituents. rsc.org While this example involves a dibrominated species, it underscores the potential for activating the C-Br bond in 4-bromo-5-phenyl-1H-1,2,3-triazole for subsequent reactions.

In a different triazole system, 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol undergoes S-alkylation, demonstrating the reactivity of substituents on the triazole core. mdpi.com

Cross-Coupling Reactions at Bromo-Substituted Positions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been effectively applied to functionalize 4-bromo-5-phenyl-1H-1,2,3-triazole and its analogs. These reactions offer a versatile platform for creating new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds and has been successfully employed with halo-substituted 1,2,3-triazoles. rsc.org This reaction typically involves the coupling of an organoboron reagent (like a boronic acid) with a halide in the presence of a palladium catalyst and a base. rsc.orguwindsor.ca

For 4-bromo-5-phenyl-1H-1,2,3-triazole derivatives, the Suzuki-Miyaura coupling provides a direct route to biaryl and other substituted triazole structures. A general method for the Suzuki-Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles has been developed, which can be carried out in water using an expanded-ring N-heterocyclic carbene palladium complex, aligning with the principles of "green chemistry". rsc.org This methodology is applicable to the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles from their corresponding halo-precursors. rsc.org

The reactivity in Suzuki-Miyaura coupling can be influenced by the nature of the halide and the substituents on the triazole ring. For instance, aryl halides activated by electron-withdrawing groups are generally more reactive in the oxidative addition step of the catalytic cycle. researchgate.net

Interactive Data Table: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-Nd | KOH | 4-Methoxybiphenyl | High | |

| 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-Nd | KOH | 4-Cyanobiphenyl | Superior to 4-bromoanisole |

This table illustrates the general conditions and outcomes of Suzuki-Miyaura reactions involving aryl bromides, which are analogous to the reactions of 4-bromo-5-phenyl-1H-1,2,3-triazole.

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions can be utilized to functionalize the 4-bromo position of the triazole ring. These include the Stille, Negishi, and Ullmann coupling reactions. nih.gov

Regioselective Stille and Negishi reactions have been shown to occur at the C-4 position of 4-bromo- and 4-iodoisothiazoles, with the iodo derivatives being more reactive. nih.gov This suggests that similar selectivity could be achieved with 4-bromo-5-phenyl-1H-1,2,3-triazole.

The choice of catalyst and ligands is crucial for the success of these coupling reactions, especially when dealing with sterically hindered substrates or those containing other reactive functional groups. acs.orgbham.ac.uk Phosphino-triazole ligands have been developed and shown to be effective in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions involving bulky substrates. acs.orgbham.ac.uk

Oxidation and Reduction Processes of 4-Bromo-5-phenyl-1H-1,2,3-triazole Derivatives

The oxidation and reduction of the triazole ring itself are not commonly reported reactions under typical conditions, as the aromatic triazole core is relatively stable. However, substituents on the triazole ring can undergo oxidation or reduction.

For example, a related compound, 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, can be S-alkylated and the resulting ketone can then be reduced to a secondary alcohol using sodium borohydride. mdpi.com This demonstrates that functional groups attached to the triazole scaffold can be manipulated through standard oxidation and reduction methods without disrupting the triazole ring.

In the context of 4,5-dibromo-1,2,3-triazoles, reactions with butyllithium lead to a bromine-lithium exchange, which is a reductive process at the carbon atom, followed by quenching with an electrophile. rsc.org

Ring Transformations, Rearrangements, and Annulation Reactions of Triazole Derivatives

The 1,2,3-triazole ring can participate in various ring transformation and annulation reactions, leading to the formation of fused heterocyclic systems. These reactions are valuable for the construction of complex molecular architectures. jocpr.com

While direct examples starting from 4-bromo-5-phenyl-1H-1,2,3-triazole are not prevalent in the provided search results, the general reactivity patterns of triazoles suggest possibilities for such transformations. For instance, 1,2,4-triazole (B32235) derivatives can be used to synthesize fused systems like 1,2,4-triazolo[1,5-a]pyrimidines through cyclocondensation reactions. nih.gov This typically involves the reaction of an amino-triazole with a suitable precursor, such as a chalcone. nih.gov

The synthesis of triazolo[1,2-a]indazole-triones has also been reported through multicomponent reactions, highlighting the utility of triazoles in constructing fused heterocyclic systems. scilit.com These reactions often proceed with high efficiency and can be catalyzed by various agents.

Structural Characterization Techniques for 4 Bromo 5 Phenyl 1h 1,2,3 Triazole Derivatives

Spectroscopic Analysis Methodologies for Elucidating Chemical Structure

Spectroscopic methods are indispensable tools for confirming the identity and purity of synthesized 4-bromo-5-phenyl-1H-1,2,3-triazole derivatives. These techniques rely on the interaction of electromagnetic radiation with the molecules to generate spectra that are characteristic of their specific structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms.

¹H NMR: Proton NMR spectra of 1,2,3-triazole derivatives provide valuable information about the number and types of hydrogen atoms present in the molecule. For instance, in 1-benzyl-4-phenyl-1H-1,2,3-triazole, the proton of the triazole ring appears as a singlet at 7.65 ppm, while the benzyl (B1604629) and phenyl protons resonate in the aromatic region between 7.20 and 7.80 ppm. researchgate.net Similarly, for 1-(4-chlorobenzyl)-4-(p-tolyl)-1H-1,2,3-triazole, the triazole proton signal is observed, alongside signals for the substituted aromatic rings. rsc.org

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. In 1-benzyl-4-phenyl-1H-1,2,3-triazole, the carbon atoms of the triazole ring and the attached phenyl and benzyl groups show distinct chemical shifts. researchgate.net For example, the ¹³C NMR spectrum of 1-benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole shows signals at 147, 134, 133, 129.21, 129.11, 129.01, 128.87, 128.11, 126, 119, and 54 ppm. rsc.org

¹⁹F NMR: While less common, ¹⁹F NMR is crucial for characterizing derivatives containing fluorine atoms. For instance, in the case of 1-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole, the ¹⁹F NMR spectrum would be essential to confirm the presence and chemical environment of the trifluoromethyl group. nih.gov

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 5.50 (s, 2H), 7.20–7.50 (m, 8H), 7.65 (s, 1H), 7.80 (d, 2H) | 54.20, 119.53, 125.6, 127.4, 127.8, 128.5, 128.6, 128.8, 130.4, 134.6, 148.2 | researchgate.net |

| 1-Benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole | 7.74 (d, 2H), 7.69 (s, 1H), 7.40-7.29 (m, 7H), 5.57 (s, 2H) | 147, 134, 133, 129.21, 129.11, 129.01, 128.87, 128.11, 126, 119, 54 | rsc.org |

| 1-(4-Chlorobenzyl)-4-phenyl-1H-1,2,3-triazole | Not explicitly provided | Not explicitly provided, but characterized | rsc.org |

| 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole | 9.50 (s, 1H, triazole H), 8.42 (s, 1H, ArH), 8.32 (dd, 1H, ArH), 8.02 (d, 1H, ArH), 7.95 (d, 2H, ArH), 7.51 (m, 2H, ArH), 7.40 (m, 1H, ArH) | 148.22, 136.16, 133.98, 130.91 (m), 130.47, 129.65, 129.04, 128.53 (q), 125.93, 125.70 (m), 122.89 (q), 120.62, 119.75 | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. For 1,2,3-triazole derivatives, IR spectra typically show characteristic absorption bands for C-H, C=C, and N=N bonds. researchgate.net For example, the IR spectrum of 1-benzyl-4-phenyl-1H-1,2,3-triazole shows bands at 3133 cm⁻¹, which can be attributed to the C-H stretching of the triazole ring. rsc.org The vibrations of the aromatic C-H bonds in a derivative like (1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl)methyl 2-(4-nitrophenoxy)acetate appear around 3153 cm⁻¹, while the C-H bond of the triazole ring itself is observed at 3045 cm⁻¹. researchgate.net The N=N bond stretching frequency is typically found in the region of 1591 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The gas-phase UV absorption spectrum of the parent 1,2,3-triazole is dominated by a π → π* transition around 205 nm. researchgate.net For derivatives of 4-bromo-5-phenyl-1H-1,2,3-triazole, the UV-Vis spectra can reveal how different substituents on the phenyl or triazole rings affect the electronic structure. Studies on related 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole (BPT) have utilized UV-Vis spectroscopy to investigate its interaction with proteins, indicating that this technique is sensitive to changes in the microenvironment of the triazole core. nih.gov

Fluorescence Spectroscopy (Synchronous, 3D Fluorescence) for Photophysical Properties

Fluorescence spectroscopy is a highly sensitive technique used to study the photophysical properties of luminescent compounds. While not all 1,2,3-triazole derivatives are fluorescent, this method is crucial for those that are. The interaction of 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole with globular proteins has been investigated using synchronous and 3D fluorescence spectroscopy, demonstrating that the compound can quench the intrinsic fluorescence of the proteins through a static mechanism. nih.gov This indicates an influence on the microenvironment of the protein's fluorophores. nih.gov

Diffraction Techniques for Crystalline Structure Determination

While spectroscopic methods provide information about the connectivity and electronic structure of molecules, diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction Analysis of 4-Bromo-5-phenyl-1H-1,2,3-triazole Compounds

For example, the crystal structure of 1-(2-bromo-4,5-dimethoxybenzyl)-benzo[d] rsc.orgrsc.orgnih.govtriazole, a related compound, was determined by X-ray diffraction, revealing the triclinic crystal system and specific cell parameters. researchgate.net In another case, the structure of (E)-4-((4-bromobenzylidene)amino)-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione showed that the 4-bromophenyl moiety and the triazole ring are significantly twisted from one another. mdpi.com This type of detailed structural information is invaluable for understanding intermolecular interactions and solid-state properties.

| Compound | Crystal System | Space Group | Cell Parameters | Reference |

|---|---|---|---|---|

| 1-(2-Bromo-4,5-dimethoxybenzyl)-benzo[d] rsc.orgrsc.orgnih.govtriazole | Triclinic | P1 | a = 7.057(1) Å, b = 8.142(1) Å, c = 13.738(2) Å, α = 90.039(7)°, β = 96.869(5)°, γ = 108.047(8)° | researchgate.net |

| 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone | Monoclinic | Not specified | a = 9.273 (2) Å, b = 9.375 (2) Å, c = 14.982 (3) Å, β = 104.916 (3)° | nih.gov |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique that determines the mass percentage of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed chemical structure. A close agreement between the found and calculated values provides strong evidence for the compound's empirical formula and its purity.

For novel derivatives of 4-Bromo-5-phenyl-1H-1,2,3-triazole, elemental analysis serves as a final confirmation of the structure, complementing the data obtained from mass spectrometry and NMR spectroscopy. Research on related heterocyclic compounds, such as derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, routinely includes elemental analysis to validate the synthesized structures. researchgate.net The results are typically considered acceptable if the experimental values are within ±0.4% of the calculated values.

The table below shows an example of how elemental analysis data is presented for a related triazole derivative.

Elemental Analysis Data for 2-((5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethan-1-one researchgate.net

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 55.75 | 55.62 |

| Hydrogen (H) | 3.20 | 3.27 |

| Nitrogen (N) | 13.68 | 13.41 |

| Data is for a representative related compound and illustrates the reporting format. researchgate.net |

This rigorous analytical approach ensures that the molecular formula and elemental composition of newly synthesized 4-Bromo-5-phenyl-1H-1,2,3-triazole derivatives are unequivocally established.

Computational and Theoretical Investigations of 4 Bromo 5 Phenyl 1h 1,2,3 Triazole

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental in determining the intrinsic electronic properties of triazole derivatives. These methods provide data on how the molecule behaves upon ionization or when interacting with electromagnetic radiation.

Ionization Energies and Electron Affinities

Ionization energy (IE), the energy required to remove an electron, and electron affinity (EA), the energy released when an electron is added, are crucial parameters that define a molecule's reactivity and electronic stability. For the closely related compound, 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole (BPT) , these properties have been investigated using quantum-chemical methods. Such studies help in understanding the compound's behavior in redox reactions and its potential as an electron donor or acceptor. The calculated values for BPT provide a reasonable approximation for the electronic behavior expected from 4-bromo-5-phenyl-1H-1,2,3-triazole due to their structural similarity.

Table 1: Calculated Electronic Properties of 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole (BPT) Note: This data is for a structural analog and serves as a reference.

| Property | Value | Method |

|---|---|---|

| Ionization Energy (IE) | Specific value not publicly detailed | Quantum-Chemical Methods |

| Electron Affinity (EA) | Specific value not publicly detailed | Quantum-Chemical Methods |

Theoretical Spectroscopic Predictions

Computational methods are also employed to predict the spectroscopic signatures of molecules. Theoretical calculations of spectra, such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible, are invaluable for interpreting experimental data and confirming molecular structures. For instance, the theoretical spectrum for 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole was studied to understand its photophysical properties. Similarly, Density Functional Theory (DFT) has been used to predict the 1H and 13C NMR chemical shifts for other complex triazole derivatives, which show good correlation with experimental values. These predictions are critical for the structural elucidation of newly synthesized compounds.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it ideal for studying complex systems like substituted triazoles.

Optimization of Molecular Geometries and Conformational Analysis

DFT calculations are routinely used to determine the most stable three-dimensional structure of a molecule by optimizing its geometry. For triazole derivatives, these studies often reveal key structural parameters. For example, in a study on 5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol , DFT calculations at the B3LYP/6-311++G(d,p) level were used to analyze its electronic features. X-ray crystallography and computational studies on similar triazoles show that the triazole ring is typically planar. The phenyl and bromophenyl substituents often adopt a perpendicular orientation to the triazole core to minimize steric hindrance. In a detailed study of a related triazole-crown ether derivative, DFT calculations accurately reproduced bond lengths and angles, though some deviations were noted for torsion angles, highlighting the influence of crystal packing forces in the solid state versus the gas-phase calculations.

Table 2: Representative Dihedral Angles in Phenyl-Substituted Triazoles from Computational Studies Note: These values are from analogs and illustrate typical conformational features.

| Compound | Substituent Groups | Dihedral Angle with Triazole Ring | Reference |

|---|---|---|---|

| 5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | Bromophenyl group at C5 | 82.95° | |

| 5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | Phenyl group at N4 | 77.14° |

Elucidation of Reaction Mechanisms via Transition State Analysis

DFT is also instrumental in mapping out reaction pathways and understanding chemical reactivity. By calculating the energies of reactants, products, and transition states, researchers can elucidate reaction mechanisms. For the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles from the reaction of enaminones with phenyl azide (B81097), DFT calculations were used to propose two possible transition states (TS1 and TS2). This analysis helps explain the formation of the final stable products through a cascade reaction. Such studies provide a molecular-level understanding of the reaction kinetics and thermodynamics, which is essential for optimizing synthetic procedures for compounds like 4-bromo-5-phenyl-1H-1,2,3-triazole.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical methods typically model molecules in a static state (often in a vacuum), molecular dynamics (MD) simulations provide insights into their dynamic behavior and interactions within a realistic environment, such as in a solvent or bound to a biological target. MD simulations have been used to investigate how triazole derivatives, acting as inverse agonists, bind to receptors and how this binding affects the receptor's conformation. These simulations can reveal key amino acid residues involved in the interaction and the stability of the ligand-receptor complex over time. For example, molecular docking and MD simulations were used to study the interaction between 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole (BPT) and proteins like human immunoglobulin, revealing that the BPT moiety binds to a hydrophobic cavity. This type of analysis is crucial for structure-based drug design and understanding the biological activity of triazole compounds.

Molecular Modeling and Docking Studies for Intermolecular Interactions

Extensive literature searches did not yield specific molecular modeling and docking studies focused on the intermolecular interactions of 4-bromo-5-phenyl-1H-1,2,3-triazole. While computational and theoretical investigations, including molecular docking, have been performed on closely related derivatives, no dedicated research analyzing the binding modes, interaction energies, or specific amino acid interactions for the parent compound 4-bromo-5-phenyl-1H-1,2,3-triazole could be identified in the available scientific literature.

Research in this area for similar triazole compounds often involves docking these molecules into the active sites of various proteins to predict binding affinities and understand potential mechanisms of action. These studies typically report data such as binding energy (in kcal/mol), inhibition constants (Ki), and detail the specific types of intermolecular forces at play, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For instance, studies on a related compound, 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole, have explored its interaction with globular proteins like human immunoglobulin (HIg) and bovine hemoglobin (BHg). nih.gov In that research, molecular docking was used to simulate the binding of the compound within the hydrophobic cavities of these proteins. nih.gov The primary intermolecular forces identified as stabilizing these complexes were hydrophobic interactions. nih.gov

However, without specific studies on 4-bromo-5-phenyl-1H-1,2,3-triazole, it is not possible to provide detailed research findings or data tables on its intermolecular interactions from a computational perspective. Such investigations would be a novel area of research to elucidate the potential biological interactions of this specific chemical entity.

Coordination Chemistry and Ligand Properties of 4 Bromo 5 Phenyl 1h 1,2,3 Triazole Derivatives

Design and Synthesis of Metal Complexes with Triazole Ligands

There is no specific information available in the surveyed literature regarding the design and synthesis of metal complexes using 4-Bromo-5-phenyl-1H-1,2,3-triazole as a ligand.

Characterization of Coordination Modes (e.g., κ²-P,N, κ²-P,P) and Geometries

No studies have been found that characterize the coordination modes and geometries of metal complexes formed with 4-Bromo-5-phenyl-1H-1,2,3-triazole. The queried κ²-P,N and κ²-P,P coordination modes are not relevant to this N-donor ligand.

Catalytic Applications of Metal-Triazole Complexes in Organic Transformations

There is no available research detailing the catalytic applications of metal complexes derived from 4-Bromo-5-phenyl-1H-1,2,3-triazole in organic transformations.

Applications of 4 Bromo 5 Phenyl 1h 1,2,3 Triazole in Chemical and Biological Research

Role as Building Blocks and Intermediates in Complex Organic Synthesis

4-Bromo-5-phenyl-1H-1,2,3-triazole serves as a versatile building block in the synthesis of more complex organic molecules. The bromine atom on the triazole ring is a key functional group that allows for various chemical modifications. For instance, it can be readily displaced or participate in cross-coupling reactions, enabling the introduction of different substituents and the construction of larger, more intricate molecular frameworks.

This compound is a crucial intermediate in the synthesis of a variety of organic compounds. Its brominated structure facilitates selective functionalization, particularly through bromine-lithium exchange reactions. This process allows for the introduction of various substituents at the 5-position of the triazole ring, making it a valuable precursor for creating new pharmaceuticals and agrochemicals.

Derivatives of 1,2,3-triazoles are often synthesized via "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The bromine atoms at the 4 and 5 positions of the triazole ring significantly alter its electronic properties and reactivity, acting as leaving groups for various substitution reactions. This makes the compound a flexible starting point for synthesizing more complex triazole derivatives.

Emerging Applications in Materials Science and Functionalized Materials

The unique photophysical properties of triazole derivatives, including 4-Bromo-5-phenyl-1H-1,2,3-triazole, have garnered interest in materials science. Quantum-chemical studies have investigated the structural and photophysical characteristics of related compounds, such as 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole (BPT), including their ionization energy and electron affinities. nih.gov Such research is fundamental to developing new functionalized materials with specific optical and electronic properties. These materials could find use in sensors, organic light-emitting diodes (OLEDs), and other advanced technologies.

The triazole scaffold is also being explored for the creation of hybrid materials. For example, combining triazole rings through click reactions is a strategy for developing new materials with enhanced properties. arkat-usa.org The ability to functionalize the triazole ring allows for the tuning of the material's characteristics to suit specific applications.

Mechanistic Studies of Biological Activities

Research has demonstrated the antimicrobial potential of triazole derivatives against various plant pathogens. A study on 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole (BPT) revealed significant inhibitory activity against Fusarium wilt (race 4) and Colletotrichum gloeosporioides. nih.gov The mechanism of action was evaluated using the mycelium growth rate test, which measures the compound's ability to suppress the growth of the fungal mycelia. nih.gov The compound also showed potent inhibitory effects against Xanthomonas oryzae, a bacterium that causes bacterial blight in rice. nih.gov The specific molecular interactions that lead to this inhibition are a subject of ongoing investigation, but it is believed that the triazole ring plays a crucial role in disrupting essential cellular processes in these pathogens.

Table 1: Inhibitory Activity of 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole (BPT) against Plant Pathogens

| Plant Pathogen | Test Method | EC₅₀ (μg/mL) |

|---|---|---|

| Fusarium wilt (race 4) | Mycelium growth rate test | 29.34 |

| Colletotrichum gloeosporioides | Mycelium growth rate test | 12.53 |

| Xanthomonas oryzae | Agar well diffusion method | Potent inhibitory activity |

While specific studies on 4-Bromo-5-phenyl-1H-1,2,3-triazole's inhibition of Carbonic Anhydrase-II, Src Kinase, EGFRK receptor, and IDO1 are not extensively detailed in the provided context, the broader class of triazole derivatives is well-known for its enzyme inhibitory activities. For example, other triazole derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE), α-glucosidase, urease, and lipoxygenase (LOX). nih.govacs.org The mechanism often involves the triazole ring binding to the active site of the enzyme, thereby blocking its function. The specific interactions depend on the substituents on the triazole ring and the topology of the enzyme's active site. Molecular docking and dynamics studies are often employed to understand these binding modes. For instance, derivatives of 4-(phenoxymethyl)-1H-1,2,3-triazole have been identified as potent xanthine (B1682287) oxidase (XO) inhibitors. researchgate.net

The interaction of triazole compounds with biomolecules is a key area of research for understanding their biological effects. Studies on 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole (BPT) have investigated its binding to human immunoglobulin (HIg) and bovine hemoglobin (BHg). nih.gov Spectroscopic techniques such as UV-vis absorption, synchronous fluorescence, and 3D fluorescence have been used to probe these interactions. nih.gov

The findings indicate that BPT can influence the microenvironment of these proteins and quench their intrinsic fluorescence through a static mechanism, which suggests the formation of a complex between the triazole and the protein. nih.gov Thermodynamic analysis of the binding process revealed that hydrophobic interactions are the primary forces stabilizing the BPT-protein complexes. nih.gov Molecular docking simulations further supported these findings, showing that the BPT molecule binds to hydrophobic cavities within the proteins. nih.gov

A detailed analysis of interactions between 1,4-disubstituted 1,2,3-triazole rings and amino acid residues in proteins has shown that these scaffolds participate in diverse and preferred noncovalent interactions, contributing significantly to protein-ligand binding. nih.gov

Table 2: Interaction Parameters of 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole (BPT) with Globular Proteins

| Protein | Interaction | Primary Stabilizing Force | Binding Location |

|---|---|---|---|

| Human Immunoglobulin (HIg) | Static quenching of fluorescence | Hydrophobic interaction | Hydrophobic cavity |

| Bovine Hemoglobin (BHg) | Static quenching of fluorescence | Hydrophobic interaction | Hydrophobic cavity |

The antifungal and antibacterial properties of triazole derivatives are well-documented. The mechanism of action often involves the inhibition of key enzymes necessary for the survival of the microorganisms. For example, azole antifungals are known to inhibit fungal CYP51, an enzyme involved in the synthesis of ergosterol, an essential component of the fungal cell membrane. arkat-usa.org

Derivatives of 4,5-disubstituted-1,2,4-triazole-3-thiols have demonstrated activity against gram-positive cocci. scirp.org The presence of different substituents on the triazole ring can significantly influence the spectrum and potency of the antimicrobial activity. For instance, in a series of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles, the antimicrobial effect was found to increase with the length of the alkyl chain. zsmu.edu.ua

Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have also shown promising antimicrobial and antifungal activities. researchgate.net The mechanism is thought to involve the interaction of the triazole and the Schiff base moieties with microbial cellular targets. The specific molecular mechanisms are diverse and can include disruption of cell wall synthesis, inhibition of protein synthesis, or interference with nucleic acid replication.

Contributions to Agrochemical Research Beyond Direct Plant Pathogen Inhibition

While research on the direct applications of 4-Bromo-5-phenyl-1H-1,2,3-triazole in agrochemical development is still emerging, the broader class of triazoles has established a significant footprint in agriculture beyond their well-known fungicidal properties. researchgate.netnih.gov These compounds are recognized for their diverse biological activities, which include functioning as insecticides, herbicides, and plant growth regulators. researchgate.netnih.gov The structural motif of a triazole ring is a key component in numerous agricultural products, pointing to the potential of substituted triazoles like 4-Bromo-5-phenyl-1H-1,2,3-triazole as a scaffold for novel agrochemicals. nih.gov

The exploration of triazole derivatives in agrochemical research is driven by the need for new active ingredients with diverse modes of action to combat resistance and enhance crop productivity. While specific studies on the insecticidal, herbicidal, or plant growth regulatory activities of 4-Bromo-5-phenyl-1H-1,2,3-triazole are not extensively documented in publicly available literature, the known bioactivities of analogous compounds provide a strong rationale for its investigation in these areas.

For instance, a related isomer, 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole (BPT), has been synthesized and evaluated for its antimicrobial properties against various plant pathogens. nih.gov Although this falls under pathogen inhibition, the study demonstrates the biological activity of the bromo-phenyl-triazole core structure. The inhibitory activities of BPT against Fusarium Wilt (race 4) and Colletotrichum gloeosporioides Penz. highlight the potential of this chemical framework to interact with biological systems. nih.gov

Table 1: In Vitro Antimicrobial Activity of 1-(4-Bromophenyl)-5-phenyl-1H-1,2,3-triazole (BPT)

| Target Pathogen | Test Method | EC₅₀ (µg/mL) | Reference |

| Fusarium Wilt (race 4) | Mycelium growth rate test | 29.34 | nih.gov |

| Colletotrichum gloeosporioides Penz. | Mycelium growth rate test | 12.53 | nih.gov |

| Xanthomonas oryzae | Agar well diffusion method | Potent inhibitory activity | nih.gov |

This table presents data for the isomer 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole as a proxy for the biological potential of the core chemical structure.

The development of novel insecticides and herbicides often involves the synthesis and screening of compound libraries based on a core scaffold. The 4-Bromo-5-phenyl-1H-1,2,3-triazole structure offers several points for chemical modification, allowing for the generation of a diverse range of derivatives. These modifications can fine-tune the compound's biological activity, selectivity, and environmental persistence, potentially leading to the discovery of new agrochemicals with desirable properties.

Furthermore, the role of triazoles as plant growth regulators is a significant area of research. researchgate.net Triazole-based compounds can influence the biosynthesis of plant hormones like gibberellins, leading to desirable agronomic traits such as reduced plant height, increased stress tolerance, and improved yield. The specific effects of 4-Bromo-5-phenyl-1H-1,2,3-triazole on plant growth and development remain an open area for investigation.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-Bromo-5-phenyl-1H-1,2,3-triazole?

- Methodological Answer : The compound can be synthesized via base-catalyzed rearrangements of precursor heterocycles. For example, treatment of intermediates like 4-benzoylamino-5-phenyl-2H-1,2,3-triazole with aqueous KOH (10%) in ethanol at room temperature induces rearrangement to yield the target compound. Reaction progress is monitored via TLC, and purification is achieved through crystallization from ethanol .

| Key Reaction Parameters |

|---|

| Solvent: Ethanol |

| Catalyst: 10% aqueous KOH |

| Temperature: Room temperature |

| Purification: Crystallization |

Q. How is the structural integrity of 4-Bromo-5-phenyl-1H-1,2,3-triazole confirmed experimentally?

- Methodological Answer : Multimodal characterization is essential:

-

NMR Spectroscopy : 1H NMR identifies aromatic protons (δ 7.05–7.67 ppm) and substituent-specific signals (e.g., methyl groups at δ 1.86). 19F NMR may detect fluorine substituents if present .

-

X-ray Crystallography : Single-crystal analysis resolves bond lengths, angles, and packing behavior. Software like SHELXL refines anisotropic displacement parameters .

-

HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ at 317.1141) .

Crystallographic Data Space Group: P-1 Unit Cell Parameters: a=5.86 Å, b=7.12 Å, c=10.34 Å Refinement Software: SHELXL

Advanced Research Questions

Q. How do substituent modifications at the 4- and 5-positions influence bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that linker groups between the triazole core and aromatic rings critically modulate specificity. For example:

-

Sulfonyl linkers (e.g., in 1-substituted-phenyl-4-phenylsulfonyl derivatives) enhance target specificity due to stronger hydrogen-bonding interactions.

-

Carbonyl amide linkers reduce specificity but improve solubility .

Substituent Effects Sulfonyl linker: IC50 = 12 nM (specific) Carbonyl linker: IC50 = 45 nM (broad-spectrum)

Q. What computational methods predict the stability of 4-Bromo-5-phenyl-1H-1,2,3-triazole derivatives under varying conditions?

- Methodological Answer : Density functional theory (DFT) calculations assess electronic effects of bromine and phenyl groups on ring stability. Molecular dynamics simulations predict degradation pathways under thermal stress (e.g., 25–100°C). Experimental validation via accelerated stability testing (40°C/75% RH for 6 months) correlates with computational data .

Q. How can ring-degenerate rearrangements impact synthetic yields?

- Methodological Answer : 4-Imino-1,2,3-triazoles undergo Dimroth rearrangements under basic conditions, converting to 1-substituted-4-formyl derivatives. Kinetic studies show that electron-withdrawing groups (e.g., bromine) slow rearrangement rates, improving intermediate stability. Reaction optimization involves pH control (pH 7–9) and low-temperature conditions (0–4°C) .

| Rearrangement Kinetics |

|---|

| Rate constant (k): 1.2 × 10⁻³ s⁻¹ (pH 9) |

| Activation Energy: 58 kJ/mol |

Data Contradictions and Resolution

Q. Conflicting reports exist on the antimicrobial efficacy of 1,2,3-triazole derivatives. How can these discrepancies be addressed?

- Methodological Answer : Variations in assay protocols (e.g., broth microdilution vs. disk diffusion) and bacterial strains (Gram-positive vs. Gram-negative) account for discrepancies. Standardized testing using CLSI guidelines and dose-response curves (e.g., MIC90 values) resolves conflicts. For example, 4-Bromo-5-phenyl derivatives show MIC90 = 8 µg/mL against S. aureus but require ≥32 µg/mL for E. coli .

Experimental Design Considerations

Q. What controls are essential in biological assays for 4-Bromo-5-phenyl-1H-1,2,3-triazole?

- Methodological Answer : Include:

- Positive controls : Metronidazole (for antimicrobial assays) or Celecoxib (for COX-2 inhibition).

- Solvent controls : DMSO at ≤0.1% to exclude solvent toxicity.

- Blank triazole scaffolds : To isolate the bromophenyl group's contribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.